2-Amino-5,6-difluoroindan-1-one
Description
2-Amino-5,6-difluoroindan-1-one is a fluorinated indanone derivative characterized by an amino group at the C2 position and fluorine atoms at the C5 and C6 positions of the indanone core. This compound belongs to a class of bioactive molecules where fluorine substitution and functional group modifications (e.g., amino groups) are critical for modulating electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-amino-5,6-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7F2NO/c10-6-1-4-2-8(12)9(13)5(4)3-7(6)11/h1,3,8H,2,12H2 |
InChI Key |
LPUJJYSXLJLEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC(=C(C=C21)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-amino-5,6-difluoroindan-1-one with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs with Halogen/Amino Substitutions
Key Observations :
Isomeric Difluoroindanones
Key Observations :
- Positional Effects : Fluorine at C5/C6 (vs. C4/C6 or C4/C5) may optimize steric compatibility in enzyme-binding pockets or enhance solubility due to dipole alignment.
- Synthetic Utility: 5,6-Difluoro-1-indanone is a precursor for bioactive molecules, implying that the amino-substituted variant (target compound) could be tailored for drug discovery .
Benzimidazole Derivatives with Similar Substituent Patterns
Key Observations :
- Functional Group Synergy: Amino and nitro groups in benzimidazoles significantly boost antiparasitic activity, suggesting that the amino-fluorine combination in this compound could similarly enhance target affinity.
- Structural Divergence: While benzimidazoles and indanones differ in core structure, both classes benefit from fluorine and amino substitutions for bioactivity optimization .
Q & A
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